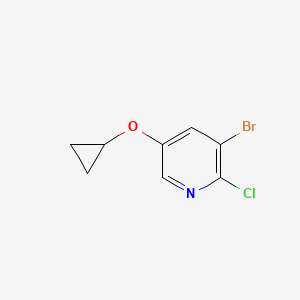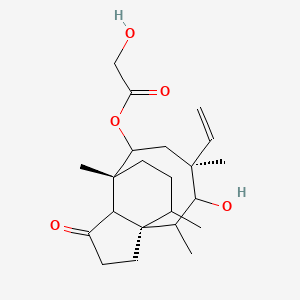
Drosophilin B;Mutilin 14-glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of pleuromutilin has been reported and involves several key steps . The synthetic bottleneck lies in the production of the precursor geranylgeranyl diphosphate (GGPP) and the subsequent formation of the tricyclic structure.
Industrial Production Methods
Industrial production of pleuromutilin typically involves the fermentation of fungi such as Clitopilus passeckerianus. Optimization of culture conditions, including temperature, pH, and nutrient availability, is crucial for maximizing yield . Advanced methodologies like central composite design (CCD) and artificial neural networks (ANN) have been employed to optimize these conditions .
Chemical Reactions Analysis
Types of Reactions
Pleuromutilin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties.
Common Reagents and Conditions
Common reagents used in the chemical modification of pleuromutilin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the pleuromutilin structure .
Major Products
The major products formed from these reactions are pleuromutilin derivatives with enhanced antibacterial activity. For example, the substitution of the hydroxyl group at the C14 position with various functional groups has led to the development of potent antibiotics like lefamulin .
Scientific Research Applications
Pleuromutilin and its derivatives have a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel antibacterial agents.
Biology: Studied for its role in inhibiting bacterial protein synthesis.
Medicine: Applied in the treatment of bacterial infections, including those caused by drug-resistant pathogens.
Industry: Utilized in veterinary medicine for over three decades with minimal resistance development.
Mechanism of Action
Pleuromutilin exerts its antibacterial effects by binding to the peptidyl transferase center (PTC) of the bacterial ribosome . This binding inhibits protein synthesis by preventing the formation of peptide bonds. The tricyclic core of pleuromutilin binds to a pocket close to the A site, while the C14 side chain extends to the P site, causing a tightening of the rotational movement in the binding pocket .
Comparison with Similar Compounds
Pleuromutilin is unique among antibiotics due to its specific binding to the PTC of the ribosome. Similar compounds include:
Lefamulin: A semi-synthetic pleuromutilin used for treating community-acquired bacterial pneumonia.
Retapamulin: Approved for topical use in humans.
Valnemulin and Tiamulin: Used in veterinary medicine.
Compared to these compounds, pleuromutilin has a broader spectrum of activity and a unique mechanism of action that reduces the likelihood of cross-resistance with other antibiotic classes .
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate |
InChI |
InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)9-7-13(2)22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13?,14?,16?,18?,19?,20-,21+,22+/m1/s1 |
InChI Key |
YSBXUHAJXRCCET-NTUNQGRQSA-N |
Isomeric SMILES |
CC1CC[C@]2(C(C[C@@](C(C([C@@]13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C |
Canonical SMILES |
CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


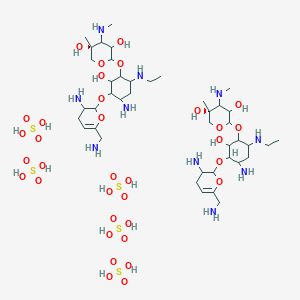
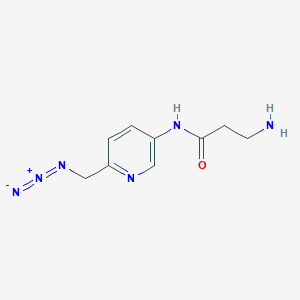



![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)

![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)

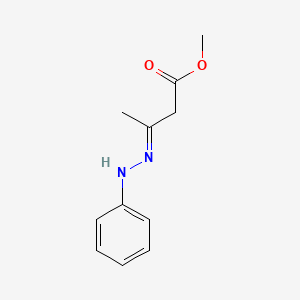
![(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)
![ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14802678.png)
